

Molecular weight and formula of 2-(3-Bromophenyl)benzo[D]thiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(3-Bromophenyl)benzo[D]thiazole
Cat. No.:	B024853

[Get Quote](#)

An In-depth Technical Guide to 2-(3-Bromophenyl)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of **2-(3-Bromophenyl)benzo[d]thiazole**, a heterocyclic compound of interest in medicinal chemistry. The information is curated for researchers and professionals involved in drug discovery and development.

Core Molecular Data

2-(3-Bromophenyl)benzo[d]thiazole is an aromatic compound featuring a benzothiazole core substituted with a 3-bromophenyl group. Its key quantitative data are summarized below.

Property	Value	Citation
Molecular Formula	C13H8BrNS	
Molecular Weight	290.18 g/mol	
CAS Number	19654-14-9	

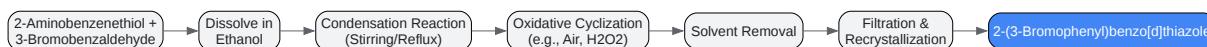
Synthesis of 2-(3-Bromophenyl)benzo[d]thiazole

The synthesis of 2-substituted benzothiazoles is a well-established process in organic chemistry. A common and effective method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or carboxylic acid.^[1] The following protocol describes a representative synthesis of **2-(3-Bromophenyl)benzo[d]thiazole**.

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize **2-(3-Bromophenyl)benzo[d]thiazole** through the condensation of 2-aminobenzenethiol and 3-bromobenzaldehyde.

Materials:


- 2-aminobenzenethiol
- 3-bromobenzaldehyde
- Ethanol (or another suitable solvent like DMSO or toluene)
- Oxidizing agent (e.g., hydrogen peroxide, air)
- Acid or base catalyst (optional, depending on the specific procedure)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus
- Recrystallization solvents

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2-aminobenzenethiol and 3-bromobenzaldehyde in a suitable solvent such as ethanol.

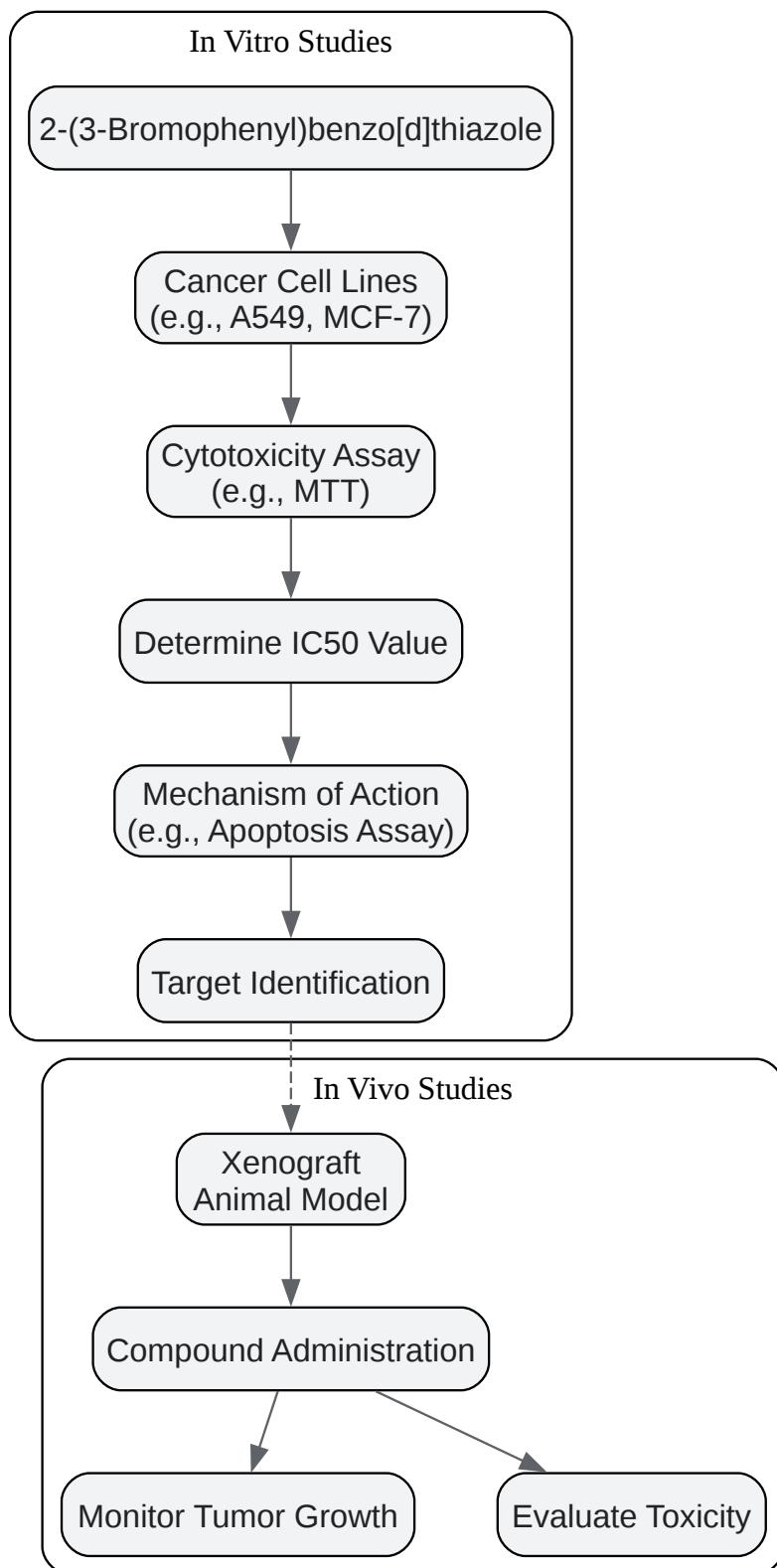
- Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).^[1]
- Oxidation: The intermediate formed from the initial condensation undergoes oxidative cyclization to form the benzothiazole ring. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent like hydrogen peroxide.
- Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure.
- Purification: The crude product is purified by filtration and washing with a suitable solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from a solvent system like ethanol/water to yield the pure **2-(3-Bromophenyl)benzo[d]thiazole**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

A logical workflow for the synthesis of **2-(3-Bromophenyl)benzo[d]thiazole**.

Potential Biological Activity and Applications


Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.^{[2][3]} While specific studies on the signaling pathways of **2-(3-Bromophenyl)benzo[d]thiazole** are not extensively detailed in the reviewed literature, its structural similarity to other biologically active benzothiazoles suggests potential mechanisms of action.

Anticancer Potential

Many benzothiazole-containing compounds have demonstrated significant anticancer activity.^{[4][5]} The proposed mechanisms often involve the induction of apoptosis in cancer cells. The

evaluation of a novel benzothiazole derivative for its anticancer properties would typically follow the experimental workflow outlined below.

Experimental Workflow for Anticancer Activity Evaluation:

[Click to download full resolution via product page](#)

Experimental workflow for evaluating the anticancer potential of a benzothiazole derivative.

Neurological and Other Potential Applications

Benzothiazole derivatives have also been investigated for their effects on the central nervous system, showing potential as anticonvulsant and antidepressant agents.^[6] Some studies suggest that their mechanism may involve the modulation of GABAergic neurotransmission or the inhibition of enzymes like monoamine oxidase.^{[7][8]} Furthermore, various derivatives have been explored as inhibitors of cholinesterase for potential application in Alzheimer's disease treatment.^[8] The diverse biological activities of the benzothiazole scaffold make **2-(3-Bromophenyl)benzo[d]thiazole** a candidate for screening in a variety of therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 2-(3-Bromophenyl)benzo[D]thiazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024853#molecular-weight-and-formula-of-2-3-bromophenyl-benzo-d-thiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com